molecular formula C23H22N2O7 B2927147 2,5-dimethyl-4-(morpholinomethyl)phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 838250-24-1

2,5-dimethyl-4-(morpholinomethyl)phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2927147
CAS RN: 838250-24-1
M. Wt: 438.436
InChI Key: MRFUVZUTZHLIKL-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-4-(morpholinomethyl)phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate” is a derivative of chromene . Chromenes are a class of organic compounds with a fused ring system made up of a benzene ring and a pyran ring . They are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .


Chemical Reactions Analysis

Chromenes can undergo a variety of chemical reactions, depending on the functional groups present . For example, the nitro group might be reduced to an amino group, or the carboxylate group might react with a base to form a carboxylate ion.

Scientific Research Applications

Fluorescent Probes for Hypoxic Cells
A study developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR), employing a design that integrates morpholine groups. This probe displays desirable properties like high selectivity, "Turn-On" fluorescence response, no cytotoxicity, and dual emission. It was successfully applied for imaging the hypoxic status of tumor cells, such as HeLa cells, highlighting its potential in biomedical research for disease-relevant hypoxia imaging (Feng et al., 2016).

Synthesis of Heterocyclic Compounds
Research into the highly regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes has led to the unexpected synthesis of complex scaffolds, including 5H-chromeno[3,4-b]pyridines. This work showcases the versatility of these compounds in generating diverse molecular structures, underlining their importance in synthetic organic chemistry (Korotaev et al., 2015).

Photoelectric Conversion Enhancement
In the realm of renewable energy, carboxylated cyanine dyes related to the core structure of interest have been prepared and investigated for their photophysical and electrochemical properties. These dyes, when used as sensitizers in nanocrystalline TiO2 solar cells, have shown significant improvement in photoelectric conversion efficiency. This co-sensitization strategy with near-IR absorbing cyanine dyes presents a promising method to enhance the photoelectrical properties of dye-sensitized solar cells (Wu et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Chromenes are known to interact with various biological targets, but without specific information, it’s difficult to predict the mechanism of action of this compound .

properties

IUPAC Name

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 6-nitro-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c1-14-10-21(15(2)9-17(14)13-24-5-7-30-8-6-24)32-23(27)19-12-16-11-18(25(28)29)3-4-20(16)31-22(19)26/h3-4,9-12H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFUVZUTZHLIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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